molecular formula C6H4ClN3S B13130127 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B13130127
M. Wt: 185.64 g/mol
InChI Key: MVQBUNWDLQBZTM-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a chlorine atom at the 7th position and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in the presence of a base, followed by chlorination . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalysts: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity compared to other imidazopyridines .

Properties

IUPAC Name

7-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBUNWDLQBZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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